molecular formula C22H32O3 B1202682 17(R)-Hdha

17(R)-Hdha

Cat. No.: B1202682
M. Wt: 344.5 g/mol
InChI Key: SWTYBBUBEPPYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17®-Hydroxy-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation and has been studied for its potential therapeutic effects in various inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17®-Hydroxy-docosahexaenoic acid typically involves the enzymatic conversion of docosahexaenoic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 17th carbon position of docosahexaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic natural enzymatic processes.

Industrial Production Methods

Industrial production of 17®-Hydroxy-docosahexaenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for the conversion of docosahexaenoic acid. These methods aim to achieve high yield and purity of the compound through optimized fermentation processes and downstream purification techniques.

Chemical Reactions Analysis

Types of Reactions

17®-Hydroxy-docosahexaenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other bioactive lipid mediators.

    Reduction: The hydroxy group can be reduced to a corresponding alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of enzymes like lipoxygenases.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products

    Oxidation: Produces various oxidized lipid mediators.

    Reduction: Produces 17®-hydroxy-docosahexaenoic alcohol.

    Substitution: Produces esters or ethers of 17®-Hydroxy-docosahexaenoic acid.

Scientific Research Applications

17®-Hydroxy-docosahexaenoic acid has a wide range of scientific research applications:

    Chemistry: Studied for its role in lipid signaling pathways and its potential as a chemical probe for studying inflammation.

    Biology: Investigated for its effects on cellular processes such as apoptosis, cell migration, and cytokine production.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurodegenerative disorders, and cardiovascular diseases.

Mechanism of Action

17®-Hydroxy-docosahexaenoic acid exerts its effects through several molecular targets and pathways:

    Receptor Binding: It binds to specific G-protein coupled receptors, such as GPR32 and ALX/FPR2, which are involved in the resolution of inflammation.

    Signal Transduction: Activates intracellular signaling pathways that lead to the production of anti-inflammatory cytokines and the inhibition of pro-inflammatory cytokines.

    Gene Expression: Modulates the expression of genes involved in inflammation and tissue repair.

Comparison with Similar Compounds

Similar Compounds

    17(S)-Hydroxy-docosahexaenoic acid: Another stereoisomer with similar anti-inflammatory properties.

    Resolvin D1: A related lipid mediator derived from docosahexaenoic acid with potent anti-inflammatory and pro-resolving actions.

    Maresin 1: Another specialized pro-resolving mediator derived from docosahexaenoic acid.

Uniqueness

17®-Hydroxy-docosahexaenoic acid is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct mechanism of action and specific receptor interactions make it a valuable compound for studying the resolution of inflammation and developing new therapeutic strategies.

Properties

IUPAC Name

17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYBBUBEPPYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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